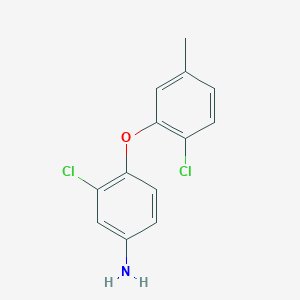

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group and a phenoxy group attached to the aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-chloro-5-methylphenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

- Dissolve 3-chloroaniline in a suitable solvent such as ethanol or methanol.

- Add 2-chloro-5-methylphenol to the solution.

- Add a base (e.g., sodium hydroxide) to the reaction mixture.

- Heat the reaction mixture to reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted aniline derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes, pigments, and pharmaceuticals, where it acts as a building block for more complex molecules. The compound's chlorinated structure enhances its reactivity, making it suitable for further chemical transformations.

Table 1: Synthetic Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Dyes and Pigments | Used in the formulation of colorants | Reactive dyes, azo dyes |

| Pharmaceuticals | Precursor for active pharmaceutical ingredients | Antimicrobial agents, anti-inflammatory drugs |

| Agrochemicals | Intermediate in pesticide synthesis | Herbicides, insecticides |

Biological Research

Proteomics and Molecular Biology

In biological research, this compound is employed to study protein interactions and functions. Its ability to modify proteins through specific binding makes it valuable in proteomics, allowing researchers to explore cellular mechanisms and biochemical pathways.

Case Study: Protein Interaction Studies

A study demonstrated that this compound could effectively bind to specific protein targets, altering their activity. This interaction was crucial for understanding the pathways involved in cellular responses to stress, highlighting its potential in drug discovery and therapeutic development.

Industrial Applications

Production of Specialty Chemicals

The compound is also used in the manufacturing of specialty chemicals that require precise molecular structures for specific functionalities. Its use in industrial processes often involves reactions that leverage its chlorinated aromatic structure to yield desired products efficiently.

Table 2: Industrial Uses

| Industry | Application | Benefits |

|---|---|---|

| Textile | Dye manufacturing | Colorfastness and stability |

| Agriculture | Synthesis of agrochemicals | Enhanced efficacy in pest control |

| Coatings | Production of protective coatings | Improved durability and weather resistance |

Environmental Considerations

While the applications of this compound are extensive, it is essential to consider its environmental impact. The chlorinated nature of this compound raises concerns regarding toxicity and biodegradability. Ongoing research aims to develop safer derivatives or alternative compounds that can fulfill similar roles with reduced environmental risks.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-methylphenol: Similar structure with a chloro and methyl group on the phenol ring.

2-Chloro-5-methylphenol: Similar structure with a chloro and methyl group on the phenol ring.

3-Chloro-4-methoxyacetophenone: Similar structure with a chloro and methoxy group on the acetophenone ring.

Uniqueness

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is unique due to the presence of both chloro and phenoxy groups on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Activité Biologique

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agricultural chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁Cl₂NO, with a molecular weight of 268.14 g/mol. The compound features a chloro-substituted aniline structure, which is significant for its biological activity. The presence of chlorine atoms enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that the compound can inhibit the growth of certain strains of Candida, a common fungal pathogen, suggesting potential applications in antifungal therapy.

The mechanism of action involves the compound's interaction with specific enzymes or receptors within microbial cells. By binding to these targets, it can disrupt essential biochemical pathways, leading to cell death or growth inhibition. This binding may occur at active sites or allosteric sites on enzymes, thereby modulating their activity .

Case Study: Antifungal Activity

In a study examining the antifungal efficacy of this compound against Candida albicans, researchers determined the Minimum Inhibitory Concentration (MIC) values. The compound demonstrated significant antifungal activity with MIC values ranging from 0.00195 to 0.0078 µg/mL against various clinical isolates . This suggests that it could be a viable candidate for developing new antifungal agents.

Table: Biological Activity Summary

| Biological Activity | Target Organisms | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Candida albicans | 0.00195 - 0.0078 | High |

| Antifungal | Escherichia coli | Not specified | Moderate |

| Enzyme Inhibition | Various enzymes | Not specified | Potential therapeutic use |

Applications in Medicine and Industry

This compound is not only valuable in medical applications but also finds utility in industrial settings. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role in the production of dyes and pigments further underscores its versatility.

Propriétés

IUPAC Name |

3-chloro-4-(2-chloro-5-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCOEPVEHSEHLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.